molecular formula C14H15N3O4S B2581047 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 1353502-24-5

3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No. B2581047
CAS RN: 1353502-24-5
M. Wt: 321.35
InChI Key: APMDZDUNUKLUAA-UHFFFAOYSA-N
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Description

The compound “3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde” is a complex organic molecule. It contains a morpholine ring, which is a common feature in many biologically active compounds . The sulfonyl group attached to the morpholine ring could potentially increase the solubility of the compound in organic solvents.


Synthesis Analysis

While specific synthesis methods for this compound are not available, morpholines can generally be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing sulfonamides and carbamates using related precursor compounds. These synthesized compounds have been characterized through spectroscopic data such as IR, NMR (1H and 13C NMR), mass, and elemental analyses. The methodologies employed offer insight into the structural elucidation of such compounds, highlighting their potential in creating targeted molecules for biological interest (Janakiramudu et al., 2017).

Antimicrobial Activity

The antimicrobial potency of synthesized compounds related to 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been assessed against various bacteria and fungi. Compounds have shown promising activity, with certain derivatives exhibiting potent antifungal and antibacterial properties in the MIC range of 6.25–25.0 µg/mL. This suggests the potential of these compounds in developing new antimicrobial agents (Janakiramudu et al., 2017).

Molecular Docking Studies

Molecular docking studies have been performed to predict the affinity and orientation of synthesized compounds at active enzyme sites. Compounds have shown good binding affinities, forming hydrogen bonds with surrounding amino acids, which correlates with their in vitro antimicrobial screening results. Such studies are crucial in understanding the interaction mechanisms of these compounds with biological targets and guiding the design of more effective therapeutic agents (Janakiramudu et al., 2017).

properties

IUPAC Name

3-morpholin-4-ylsulfonyl-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMDZDUNUKLUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

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